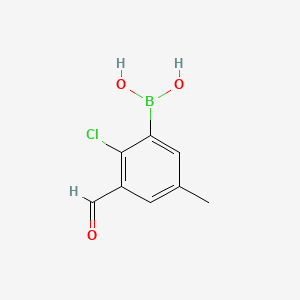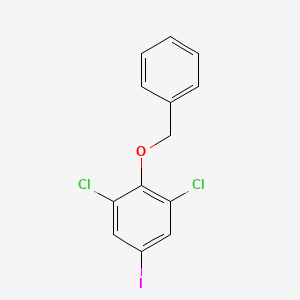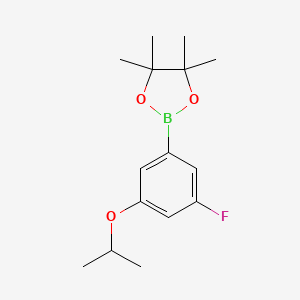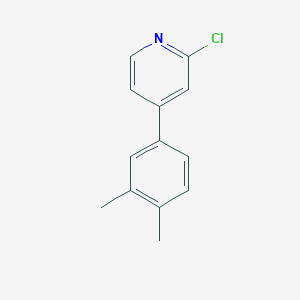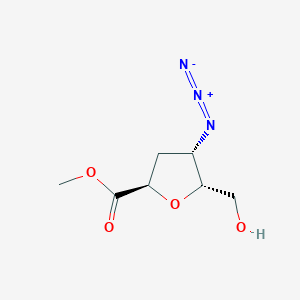
methyl (2R,4S,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R,4S,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate is a complex organic compound that features an azido group, a hydroxymethyl group, and a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,4S,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate typically involves multiple steps:
Starting Material: The synthesis often begins with a suitable precursor such as a protected sugar derivative.
Azidation: Introduction of the azido group can be achieved through nucleophilic substitution reactions using sodium azide.
Hydroxymethylation: The hydroxymethyl group is introduced via hydroxymethylation reactions, often using formaldehyde and a base.
Cyclization: Formation of the tetrahydrofuran ring is achieved through cyclization reactions, which may involve acid or base catalysis.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium azide for azidation, various nucleophiles for substitution reactions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
Methyl (2R,4S,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of antiviral and anticancer agents.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Bioconjugation: The azido group allows for click chemistry applications, facilitating the attachment of various biomolecules for research purposes.
Mecanismo De Acción
The mechanism of action of methyl (2R,4S,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate depends on its specific application. For instance, in medicinal chemistry, the azido group can be reduced to an amine, which may interact with biological targets such as enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate: Lacks the azido group, making it less reactive in certain chemical reactions.
Methyl (2R,4S,5R)-4-azido-5-(methoxymethyl)tetrahydrofuran-2-carboxylate: Contains a methoxymethyl group instead of a hydroxymethyl group, altering its chemical properties and reactivity.
Uniqueness
Methyl (2R,4S,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate is unique due to the presence of both an azido group and a hydroxymethyl group, which provide versatile reactivity and potential for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H11N3O4 |
|---|---|
Peso molecular |
201.18 g/mol |
Nombre IUPAC |
methyl (2R,4S,5R)-4-azido-5-(hydroxymethyl)oxolane-2-carboxylate |
InChI |
InChI=1S/C7H11N3O4/c1-13-7(12)5-2-4(9-10-8)6(3-11)14-5/h4-6,11H,2-3H2,1H3/t4-,5+,6-/m0/s1 |
Clave InChI |
FAFWVWDWMIPWQR-JKUQZMGJSA-N |
SMILES isomérico |
COC(=O)[C@H]1C[C@@H]([C@@H](O1)CO)N=[N+]=[N-] |
SMILES canónico |
COC(=O)C1CC(C(O1)CO)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate](/img/structure/B14026991.png)
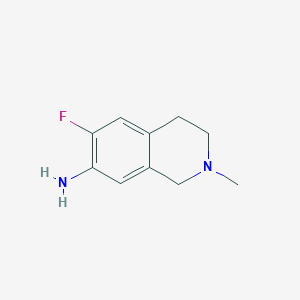
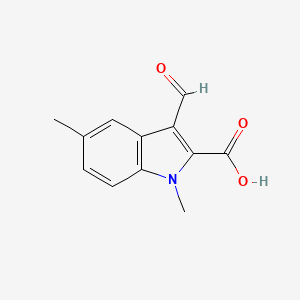
![2,2-Dimethyl-5-{[2-(methylsulfanyl)anilino]methylene}-1,3-dioxane-4,6-dione](/img/structure/B14027026.png)

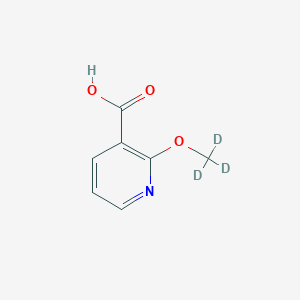

![Sodium 5-oxaspiro[2.3]hexane-1-carboxylate](/img/structure/B14027063.png)
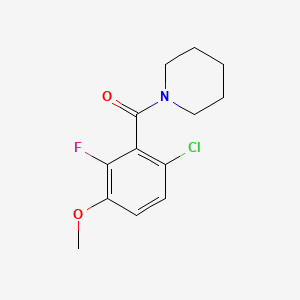
![(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14027087.png)
